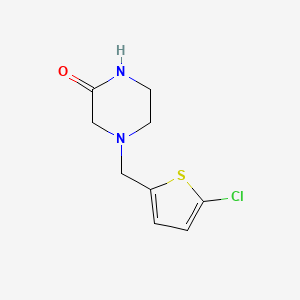![molecular formula C20H23N5O3 B2450984 8-(2-hydroxyéthyl)-1,6,7-triméthyl-3-(4-méthylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-23-2](/img/structure/B2450984.png)
8-(2-hydroxyéthyl)-1,6,7-triméthyl-3-(4-méthylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that belongs to a class of imidazopurines. This compound is characterized by its unique molecular structure, which includes a hydroxyl group, a methylbenzyl group, and a purine backbone.
Applications De Recherche Scientifique
Chemistry:
Used as a precursor for synthesizing other complex organic molecules.
Acts as a catalyst in certain organic reactions.
Employed in studies to understand enzyme-substrate interactions due to its unique structural attributes.
Potential therapeutic uses in treating certain medical conditions.
Investigated for its potential antiviral and anticancer properties.
Utilized in the manufacturing of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps:
The starting materials typically include precursors like 2-amino-6-chloropurine and 4-methylbenzyl chloride.
These are subjected to alkylation and cyclization reactions under controlled temperatures and pressures.
Industrial production might involve more optimized and scalable procedures, possibly utilizing catalysts to enhance reaction rates.
High-performance liquid chromatography (HPLC) is often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Undergoes oxidation to form corresponding oxo derivatives.
Reduction: Can be reduced under specific conditions to yield amine derivatives.
Substitution: Participates in nucleophilic substitution reactions due to the presence of the hydroxyl and methyl groups.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.
Conditions typically involve controlled temperature, pH, and solvent environment to achieve desired reactions.
Oxidation yields oxo-derivatives with varying degrees of oxidation.
Reduction results in amine derivatives, while substitution reactions can introduce various functional groups.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.
The hydroxyl group and the purine backbone are crucial for its binding affinity to target molecules.
It may inhibit or activate pathways involved in cellular processes, affecting biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
8-(2-hydroxyethyl)-1-methyl-3-(4-methylbenzyl)-1H-purine-2,4-dione
8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The presence of the hydroxyl group and the specific arrangement of methyl groups give it unique chemical reactivity and biological activity.
Its structural complexity makes it distinct in its class of compounds, offering unique opportunities for research and application.
Hope you found this exploration of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as fascinating as I did
Propriétés
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-7-15(8-6-12)11-24-18(27)16-17(22(4)20(24)28)21-19-23(9-10-26)13(2)14(3)25(16)19/h5-8,26H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMKCHWOFMEXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCO)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)
![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)



![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)




